molecular formula C18H23FN2O2 B11837006 Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate

Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate

Cat. No.: B11837006
M. Wt: 318.4 g/mol
InChI Key: YBKORHOHVBAQQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a cyano(4-fluorophenyl)methyl substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry for its versatility in drug discovery, particularly as an intermediate in synthesizing kinase inhibitors, PROTACs, and other bioactive molecules .

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings (e.g., tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate) .
  • Cross-coupling reactions: Palladium-mediated couplings (e.g., Suzuki or Stille reactions) to append aromatic or heteroaromatic groups .
  • Functional group interconversions: Oxidation of thioethers to sulfones or hydroxylation of methylene groups .

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-[cyano-(4-fluorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7,14,16H,8-11H2,1-3H3

InChI Key

YBKORHOHVBAQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Fluorobenzyl Cyanide

A foundational approach involves the alkylation of a piperidine intermediate with 4-fluorobenzyl cyanide. The piperidine core, pre-functionalized with a leaving group (e.g., mesylate or tosylate), undergoes nucleophilic displacement in the presence of a strong base. For instance, tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate reacts with 4-fluorobenzyl cyanide in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–105°C), yielding the target compound. Potassium carbonate or cesium fluoride serves as the base, facilitating deprotonation and enhancing nucleophilicity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency hinges on solvent polarity and temperature. For example, using NMP at 100–105°C achieves a 95% yield in analogous piperidine couplings, whereas ethanol-water mixtures under reflux (84% yield) balance solubility and reactivity for thermally sensitive intermediates. Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity but may necessitate rigorous drying to avert side reactions.

Catalytic Systems and Bases

The choice of base significantly impacts reaction kinetics. Potassium carbonate in NMP promotes smooth alkylation, while cesium fluoride in dimethylacetamide (DMA) at 85°C enables efficient displacement with minimal byproduct formation. Catalytic additives, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), further accelerate reactions in biphasic systems.

Stepwise Synthetic Procedure

Intermediate Preparation

  • Piperidine Functionalization : Synthesize tert-butyl 4-oxopiperidine-1-carboxylate via Boc protection of 4-piperidone.

  • Cyanobenzyl Introduction : React the ketone intermediate with 4-fluorobenzyl magnesium bromide, followed by treatment with trimethylsilyl cyanide (TMSCN) to install the cyano group.

  • Boc Protection : Quench the reaction with tert-butyl chloroformate in dichloromethane, isolating the product via aqueous workup.

Workup and Purification

Post-reaction, crude mixtures are diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers, while recrystallization from ethanol-water enhances purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.42 ppm (tert-butyl), 4.76 ppm (piperidine methine), and 7.28–7.63 ppm (fluorobenzyl aryl protons) confirm substituent integration.

  • FTIR : Stretches at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups.

  • HPLC : Purity >98% is achievable with a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Comparative Data on Synthetic Methods

MethodSolventBaseTemperature (°C)Yield (%)
Nucleophilic SubstitutionNMPK₂CO₃100–10595
Knoevenagel CondensationEthanol/WaterCsF8584
Grignard AdditionTHFTMSCN2578

Challenges and Troubleshooting

Competing Side Reactions

Hydrolysis of the cyano group to amides or carboxylic acids may occur under acidic conditions. Mitigation strategies include:

  • Using anhydrous solvents and molecular sieves.

  • Conducting reactions under nitrogen atmosphere to exclude moisture.

Steric Hindrance

Bulky substituents on the piperidine ring impede alkylation. Introducing the fluorobenzyl group prior to Boc protection reduces steric clashes, as demonstrated in tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate synthesis.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control and improve mixing. For example, a pilot-scale reaction in NMP (50 L vessel) achieves consistent yields >90% with a 24-hour residence time . Economic analyses favor ethanol-water systems for cost-effective solvent recovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Anticancer Activity

Research has indicated that tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate exhibits potential anticancer properties. Compounds structurally similar to this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines, particularly those associated with breast cancer.

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

A study demonstrated that derivatives of this compound significantly reduced tumor sizes in mouse models, indicating its potential as a therapeutic agent against triple-negative breast cancer (TNBC) .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter receptors, making it a candidate for treating mood disorders. Initial findings indicate that related compounds may influence serotonin and dopamine pathways, which are crucial for mood regulation.

Case Study on Neuropharmacological Effects :

A recent investigation into the neuropharmacological properties of similar piperidine derivatives highlighted their potential as lead candidates for new antidepressants or anxiolytics, showing promise in modulating anxiety and depression symptoms .

Synthesis and Retrosynthesis Analysis

The synthesis of this compound can be achieved through various chemical routes. Recent advancements in synthetic methodologies have facilitated the development of efficient and cost-effective processes.

Table 2: Synthetic Routes Overview

Route DescriptionYield (%)Comments
One-step synthesis85High efficiency
Multi-step synthesis70More complex but versatile

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyano group and fluorophenyl ring may play a role in binding to receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can influence the overall conformation and reactivity of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Key Findings :

4-Fluorophenyl in all analogs contributes to lipophilicity and π-π stacking interactions in biological targets .

Synthetic Flexibility :

  • Click chemistry (Analog 1) offers regioselectivity and high yields (~77%), whereas photoredox methods (Analog 3) enable access to strained cyclopropane motifs but with moderate yields (60%) .
  • Sulfonylation (Analog 4) and thioether formation (Analog 2) are straightforward but may require post-functionalization for further derivatization .

Spectroscopic Signatures :

  • $^{19}$F NMR : All fluorophenyl-containing analogs show distinct signals near δ -115 ppm (para-fluorine) .
  • HRMS : Cyanated derivatives (e.g., Analog 4) exhibit precise mass matches for CN-containing fragments (e.g., m/z 350.43) .

Biological Activity

Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate (CAS No. 1824014-64-3) is a chemical compound with a molecular formula of C18H23FN2O2C_{18}H_{23}FN_2O_2 and a molecular weight of 318.39 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

PropertyValue
Molecular FormulaC18H23FN2O2C_{18}H_{23}FN_2O_2
Molecular Weight318.39 g/mol
CAS Number1824014-64-3
PurityVaries by supplier
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that it could act on pathways involved in cancer cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds with structural similarities demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential as anticancer agents .
  • Mechanism of Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Inhibition of Mycobacterium tuberculosis

In addition to anticancer properties, some studies have explored the activity of piperidine derivatives against Mycobacterium tuberculosis. Certain analogs have shown minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, suggesting potential applications in treating tuberculosis .

Case Studies and Research Findings

  • Study on Piperidine Derivatives : A study published in MDPI highlighted the synthesis and biological evaluation of piperidine derivatives, including those similar to this compound. These compounds exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin, particularly against leukemia cell lines .
  • High-throughput Screening : A high-throughput screening against a library of compounds identified several piperidine derivatives with significant activity against M. tuberculosis, emphasizing their therapeutic potential beyond oncology .

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate and related analogs?

The synthesis typically involves multi-step routes, including:

  • Nucleophilic substitution : For introducing fluorophenyl or cyano groups into the piperidine scaffold (e.g., coupling reactions with 4-fluorophenyl precursors) .
  • Protection/deprotection : The tert-butyl carbamate (Boc) group is widely used to protect the piperidine nitrogen during functionalization, followed by acidic or enzymatic deprotection .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation in structurally related compounds . Key reagents include NaH, THF, and coupling agents like DIAD/TPP . Purification often employs flash chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry (e.g., δ ~1.46 ppm for Boc methyl groups) .
  • Mass spectrometry : HRMS for exact mass confirmation .
  • IR spectroscopy : Peaks at ~1680–1720 cm1^{-1} for carbonyl (C=O) groups in the Boc moiety .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use fume hoods for powder handling due to uncharacterized inhalation risks .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers . Note: Toxicity data are limited; treat as a potential irritant .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases, phosphatases) .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions .
  • QSAR analysis : Correlate substituent effects (e.g., fluorine position) with activity trends . Example: Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Ensure consistent purity (>95%) via HPLC and retest activity in standardized assays .
  • Metabolic stability assays : Use liver microsomes to identify degradation products that may skew results .
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore (e.g., replacing Boc with other carbamates) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

  • Solubility : The Boc group increases lipophilicity (logP ~2–3), reducing aqueous solubility but enhancing membrane permeability .
  • Stability : Boc protection prevents amine oxidation during storage but requires acidic conditions (e.g., TFA) for removal .
  • Crystallography : The bulky tert-butyl moiety aids in forming single crystals for X-ray diffraction analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) .

Methodological Notes

  • Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .
  • Safety protocols : Regularly update SDS documents, as toxicity profiles may evolve with new data .
  • Synthetic optimization : Employ DoE (Design of Experiments) to streamline reaction conditions (e.g., solvent, temperature) .

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